

# Application Notes and Protocols for Ceftazidime-avibactam MIC Testing of Clinical Isolates

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These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against clinical isolates of Gram-negative bacteria. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Introduction

Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin with a novel non-β-lactam β-lactamase inhibitor.<sup>[1]</sup> This combination is effective against a broad spectrum of Gram-negative bacteria, including those producing various β-lactamases.<sup>[2]</sup> Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines standardized procedures for MIC determination using broth microdilution, agar dilution, and gradient diffusion methods.

## Data Presentation: Interpretive Criteria and Quality Control

Accurate MIC testing requires adherence to established interpretive criteria and the use of appropriate quality control (QC) strains. The tables below summarize the current CLSI and

EUCAST recommendations.

Table 1: Ceftazidime-avibactam MIC Interpretive Criteria (mg/L)

| Organism Group         | CLSI Breakpoints ( $\leq S$ / $I$ / $\geq R$ ) | EUCAST Breakpoints ( $\leq S$ / $>R$ ) |
|------------------------|------------------------------------------------|----------------------------------------|
| Enterobacterales       | $\leq 8$ / - / $\geq 16$                       | $\leq 8$ / $>8$                        |
| Pseudomonas aeruginosa | $\leq 8$ / - / $\geq 16$                       | $\leq 8$ / $>8$                        |

Note: Ceftazidime-avibactam is tested with a fixed avibactam concentration of 4  $\mu\text{g/mL}$ .<sup>[3][4]</sup>

The breakpoints provided are for a ceftazidime-avibactam dosage regimen of 2,000/500 mg administered every 8 hours by a 2-hour intravenous infusion.<sup>[3][4]</sup>

Table 2: Quality Control (QC) Ranges for Ceftazidime-avibactam MIC Testing

| QC Strain                                | Method                            | CLSI QC Range<br>( $\mu$ g/mL) | EUCAST QC Range<br>( $\mu$ g/mL) |
|------------------------------------------|-----------------------------------|--------------------------------|----------------------------------|
| Escherichia coli<br>ATCC® 25922          | Broth Microdilution               | 0.06/4 - 0.5/4                 | -                                |
| Escherichia coli<br>ATCC® 25922          | Disk Diffusion (10/ $\mu$ g disk) | -                              | 24 - 30 mm                       |
| Klebsiella<br>pneumoniae ATCC®<br>700603 | Broth Microdilution               | 0.25/4 - 2/4                   | -                                |
| Klebsiella<br>pneumoniae ATCC®<br>700603 | Disk Diffusion (10/ $\mu$ g disk) | -                              | 18 - 24 mm                       |
| Pseudomonas<br>aeruginosa ATCC®<br>27853 | Broth Microdilution               | -                              | -                                |
| Pseudomonas<br>aeruginosa ATCC®<br>27853 | Disk Diffusion (10/ $\mu$ g disk) | -                              | 21 - 27 mm                       |

Note: It is recommended to also test K. pneumoniae ATCC® 700603 against ceftazidime alone to ensure the  $\beta$ -lactamase encoding plasmid has been maintained.[\[5\]](#)

## Experimental Protocols

The following are detailed protocols for the principal methods of ceftazidime-avibactam MIC determination.

### Broth Microdilution Method

This method is considered the reference standard for MIC testing. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime and avibactam analytical grade powders
- Sterile 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland)
- Incubator ( $35 \pm 2^\circ\text{C}$ )
- Plate reader or manual reading mirror

#### Procedure:

- Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. Create serial two-fold dilutions of ceftazidime in CAMHB. Add a constant concentration of avibactam (4  $\mu\text{g}/\text{mL}$ ) to each dilution.[\[2\]](#)[\[6\]](#) The final ceftazidime concentration range should typically span from 0.016/4 to 256/4  $\mu\text{g}/\text{mL}$ .[\[7\]](#)
- Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately  $1-2 \times 10^8 \text{ CFU}/\text{mL}$ .[\[8\]](#) Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5 \text{ CFU}/\text{mL}$  in the microtiter plate wells.
- Inoculation: Dispense 50  $\mu\text{L}$  of the standardized inoculum into each well of the microtiter plate containing 50  $\mu\text{L}$  of the antimicrobial dilutions. This will result in a final volume of 100  $\mu\text{L}$  per well.
- Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only) on each plate.
- Incubation: Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[\[1\]](#)
- Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.

## Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.

#### Materials:

- Mueller-Hinton Agar (MHA)
- Ceftazidime and avibactam analytical grade powders
- Sterile petri dishes
- Standardized bacterial inoculum (0.5 McFarland)
- Inoculum replicating device (e.g., multipoint inoculator)
- Incubator ( $35 \pm 2^\circ\text{C}$ )

#### Procedure:

- Preparation of Antimicrobial Plates: Prepare serial two-fold dilutions of ceftazidime with a fixed concentration of 4  $\mu\text{g}/\text{mL}$  avibactam.<sup>[9]</sup> Add each dilution to molten MHA (cooled to 45-50°C) and pour into sterile petri dishes to a depth of 4 mm.<sup>[10]</sup> Allow the agar to solidify.
- Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in saline. Further dilute this to achieve a final inoculum of approximately  $10^4$  CFU per spot.
- Inoculation: Using a replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
- Controls: Include a growth control plate (MHA without antimicrobial) and test QC strains in parallel.
- Incubation: Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that inhibits the growth of the organism.

## Gradient Diffusion Method (Etest)

This method utilizes a plastic strip impregnated with a continuous gradient of the antimicrobial agent.

#### Materials:

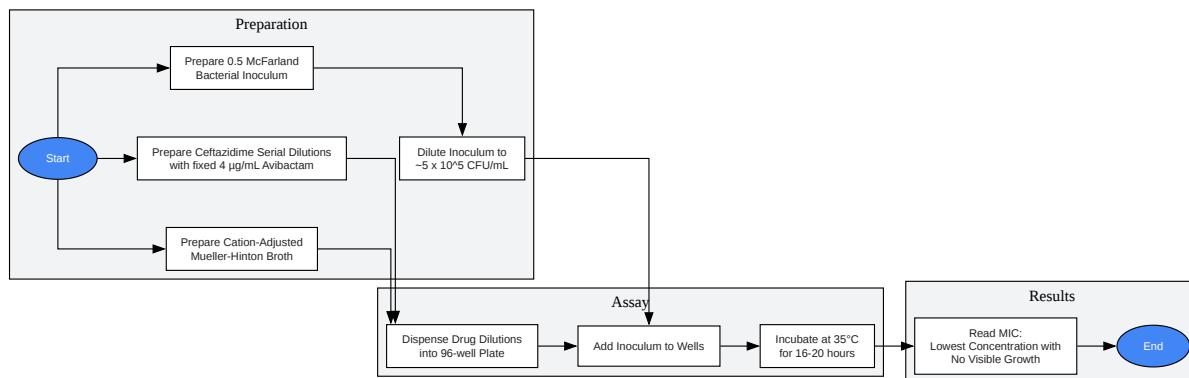
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Ceftazidime-avibactam gradient diffusion strips (e.g., Etest®)
- Sterile swabs
- Standardized bacterial inoculum (0.5 McFarland)
- Incubator (35 ± 2°C)

#### Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
- Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to obtain a confluent lawn of growth.[10] Allow the plate to dry for 5-15 minutes.
- Strip Application: Aseptically apply the ceftazidime-avibactam gradient strip to the agar surface, ensuring complete contact.[1]
- Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[1]
- Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8] If the MIC value falls between standard two-fold dilutions, it should be rounded up to the next higher standard value.[7][10]

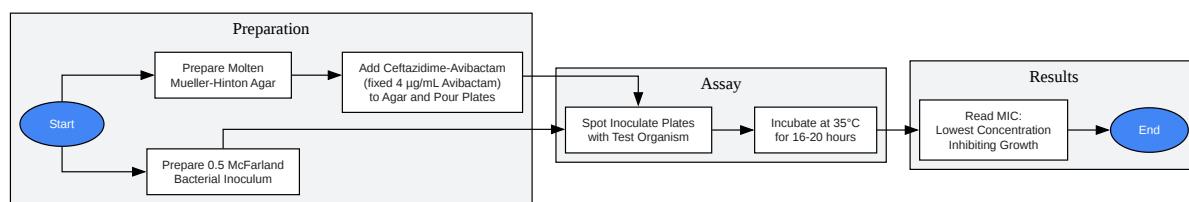
## Visualizations

The following diagrams illustrate the workflows for the described MIC testing protocols and the logic for result interpretation.



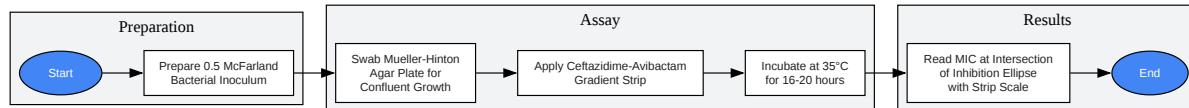
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Caption: Workflow for Broth Microdilution MIC Testing.



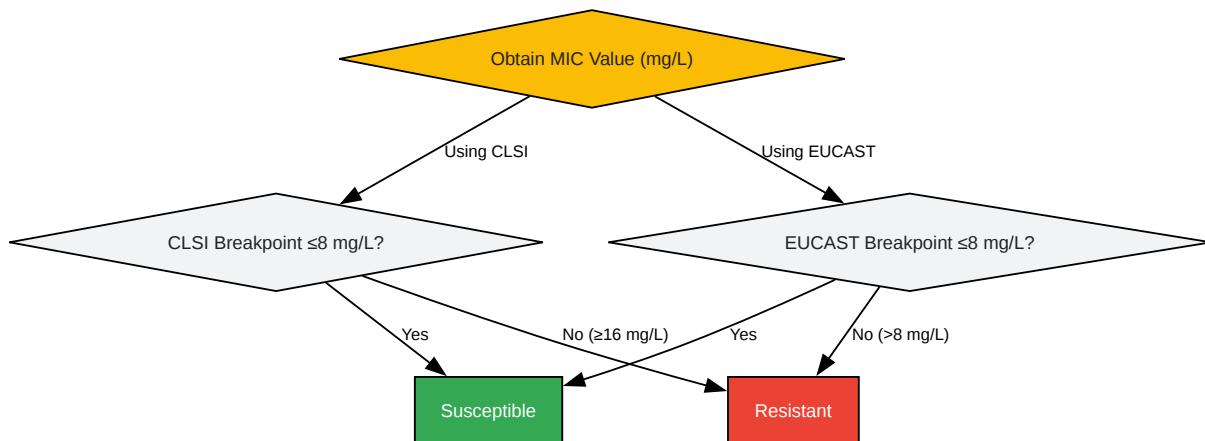
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Caption: Workflow for Agar Dilution MIC Testing.



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Caption: Workflow for Gradient Diffusion MIC Testing.



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Caption: Logical Flow for MIC Result Interpretation.

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